
Isothiocyanatobismuthanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiocyanatobismuthanone is a coordination compound that features a bismuth center bonded to an isothiocyanate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: Isothiocyanatobismuthanone can be synthesized through the reaction of bismuth salts with isothiocyanate precursors. One common method involves the reaction of bismuth nitrate with potassium isothiocyanate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Isothiocyanatobismuthanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: Ligand exchange reactions where the isothiocyanate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using ligands like chloride or acetate under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Isothiocyanatobismuthanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bismuth-containing compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the development of catalysts for organic synthesis and environmental remediation.
Mechanism of Action
The mechanism of action of isothiocyanatobismuthanone involves its interaction with biological molecules and cellular components. The isothiocyanate group can react with nucleophiles such as thiols and amines, leading to the modification of proteins and enzymes. This can result in the inhibition of microbial growth or the modulation of biological pathways.
Comparison with Similar Compounds
Bismuth Subsalicylate: Known for its use in medicine as an antacid and anti-diarrheal agent.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Nitrate: Utilized in the synthesis of other bismuth compounds.
Uniqueness: Isothiocyanatobismuthanone is unique due to its isothiocyanate ligand, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other bismuth compounds that do not contain the isothiocyanate group.
Properties
CAS No. |
64128-14-9 |
|---|---|
Molecular Formula |
CBiNOS |
Molecular Weight |
283.06 g/mol |
IUPAC Name |
isothiocyanato(oxo)bismuthane |
InChI |
InChI=1S/CNS.Bi.O/c2-1-3;;/q-1;+1; |
InChI Key |
KULPQGOREUNOKX-UHFFFAOYSA-N |
Canonical SMILES |
C(=N[Bi]=O)=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


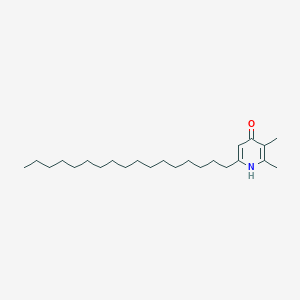
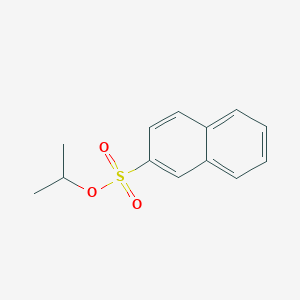
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
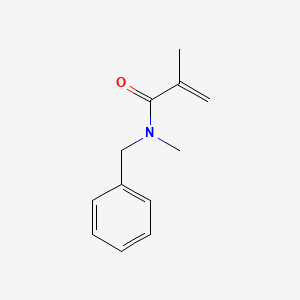
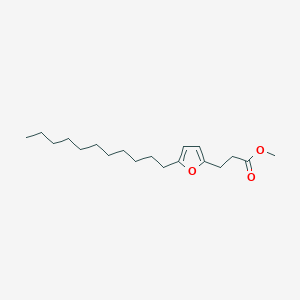
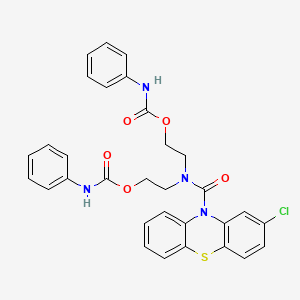
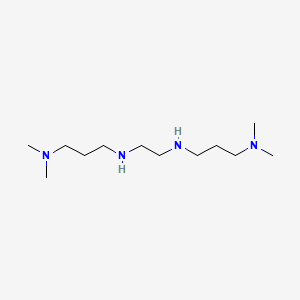
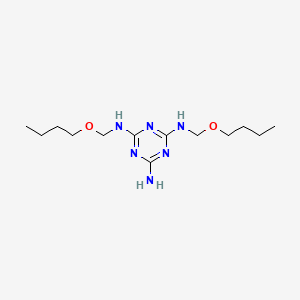
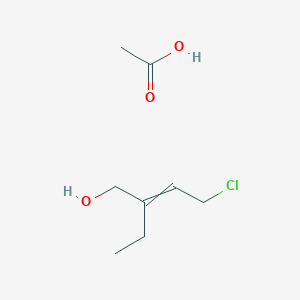
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
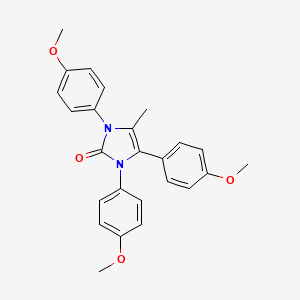
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
